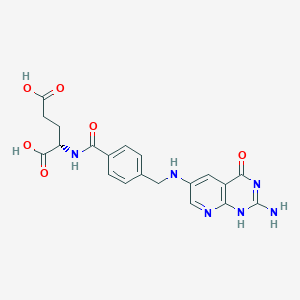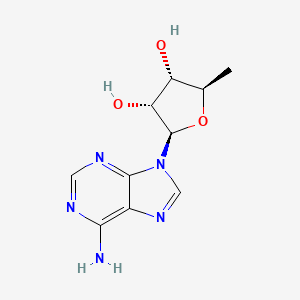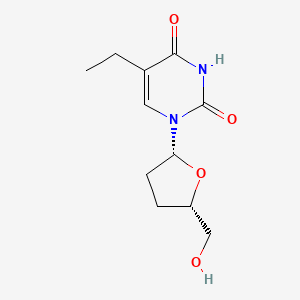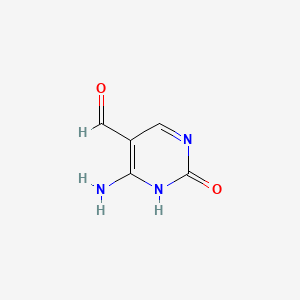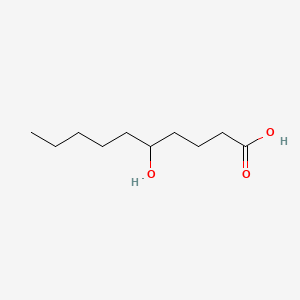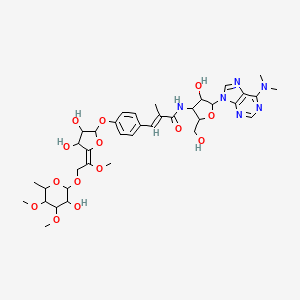
Antibiotic A 201A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 201A is a nucleoside antibiotic isolated from Streptomyces capreolus.
Scientific Research Applications
Environmental Impact and Resistance Development
Environmental Fate of Antibiotics : Antibiotics used in animal husbandry, including A 201A, are excreted and enter the environment through manure or slurry application in agriculture, leading to their presence in soil and water. This raises concerns about the impact of antibiotics on environmental bacteria and the development of resistance (Kemper, 2008).
Antibiotics in Food Animals : The use of antibiotics like A 201A in food animals can lead to elevated antibiotic resistance in bacteria associated with these animals. This resistance can spread to other animals and humans through various environmental pathways (Marshall & Levy, 2011).
Mechanisms of Antibiotic Resistance : The understanding of how antibiotics, such as A 201A, can lead to bacterial resistance is critical. Bacteria exposed to sublethal doses of antibiotics can mutate and develop resistance, posing a significant threat to the efficacy of these drugs (Richardson, 2017).
Alternatives to Antibiotics : Research is focused on developing alternatives to conventional antibiotics, including A 201A, especially in animal agriculture. This includes novel technologies and approaches to prevent and treat animal diseases without contributing to antibiotic resistance (Seal et al., 2013).
Antibiotic Resistance in the Environment
Antibiotic Resistance Genes : Studies show that antibiotic resistance is a natural phenomenon, predating the use of antibiotics like A 201A in clinical settings. This highlights the importance of understanding the environmental reservoirs of resistance (Davies & Davies, 1996).
Ecotoxicity and Bioremediation : The pollution caused by antibiotics, including A 201A, and the challenge of their bioremediation is a growing concern. Understanding the environmental sources and degradation mechanisms is essential for mitigating the health effects of antibiotic pollution (Kumar et al., 2019).
Natural Antibiotic Resistance : The presence of antibiotic resistance determinants in natural environments suggests that resistance to antibiotics like A 201A can develop independently of clinical use. This calls for a broader understanding of resistance development beyond clinical-associated ecosystems (Martínez, 2012).
Screening Natural Products for Antimicrobials : Research into finding natural antimicrobial agents is crucial in the face of rising antibiotic resistance. This includes exploring alternatives to antibiotics like A 201A and understanding their interactions with bacteria (Silver & Bostian, 1990).
Antibiotic Resistance in Aquatic Environments : The use and subsequent environmental release of antibiotics, such as A 201A, contribute to the development of antibiotic resistance in aquatic environments. Understanding the dynamics of these antibiotics in natural water systems is crucial (Martínez, 2008).
Challenges in Combating Bacterial Resistance : Addressing bacterial resistance to antibiotics, including A 201A, requires innovative strategies and molecular tools. This encompasses understanding the resistome, transcriptome, and exploring the use of antimicrobial peptides (Tavares et al., 2013).
properties
CAS RN |
37305-78-5 |
|---|---|
Product Name |
Antibiotic A 201A |
Molecular Formula |
C37H50N6O14 |
Molecular Weight |
802.8 g/mol |
IUPAC Name |
(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22- |
InChI Key |
HELPZWNRUYNCJQ-QWJSOBSRSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |
SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 201A; A201A; A-201A; Antibiotic 201A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



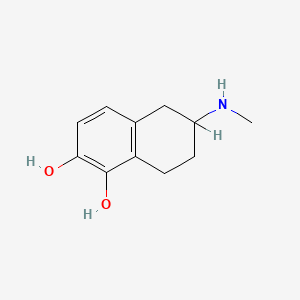
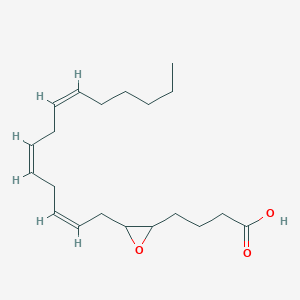
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
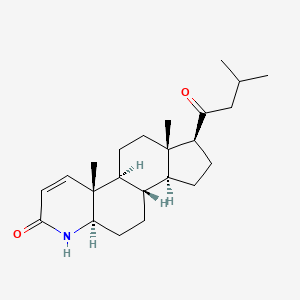
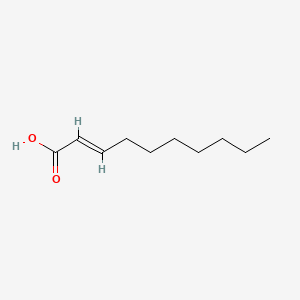
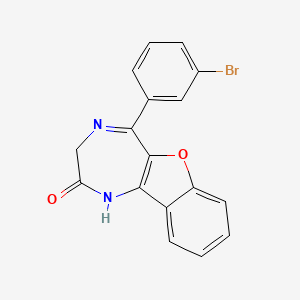
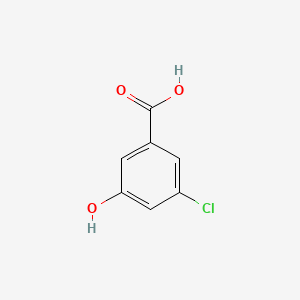
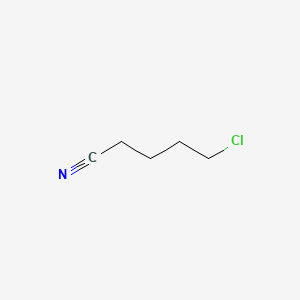
![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)
